![molecular formula C16H17NO4 B5768524 N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 5687-46-7](/img/structure/B5768524.png)
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as HMBA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. HMBA is a derivative of acetaminophen and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been suggested that N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide may exert its therapeutic effects by modulating the activity of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low toxicity. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide and to identify potential targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide may increase its availability and facilitate further research.
Synthesis Methods
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves the reaction of 4-methoxyphenol with chloroacetyl chloride in the presence of a base to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-aminomethylphenol in the presence of a base to form N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide. The overall yield of the synthesis method is approximately 50%.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-13-6-8-14(9-7-13)21-11-16(19)17-15-5-3-2-4-12(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCYZDZSOXIFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358891 |
Source
|
Record name | N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
CAS RN |
5687-46-7 |
Source
|
Record name | N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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